ethyl(3-fluoropropyl)amine hydrochloride
Description
Properties
CAS No. |
727732-12-9 |
|---|---|
Molecular Formula |
C5H13ClFN |
Molecular Weight |
141.6 |
Purity |
95 |
Origin of Product |
United States |
Academic Context and Research Significance of Ethyl 3 Fluoropropyl Amine Hydrochloride
Role in Advanced Organic Synthesis Research
Ethyl(3-fluoropropyl)amine hydrochloride serves as a versatile building block in advanced organic synthesis. The presence of a primary or secondary amine allows for a wide range of chemical transformations, making it a useful synthon for the construction of more complex molecules. A plausible and common method for the synthesis of such amines is through the nucleophilic substitution of a haloalkane. nih.govnih.gov In this case, the reaction would likely involve reacting a 1-halo-3-fluoropropane with ethylamine (B1201723). The resulting amine can then be converted to its hydrochloride salt for improved stability and handling. hit2lead.com
The reactivity of the amine group allows for its incorporation into larger molecular frameworks through reactions such as acylation, alkylation, and reductive amination. These are fundamental reactions in organic synthesis, used to create amides, further substituted amines, and other nitrogen-containing heterocycles. The fluorinated propyl chain remains intact during these transformations, allowing for the strategic introduction of fluorine into a target molecule.
The preparation of amines from halogenoalkanes can sometimes lead to a mixture of primary, secondary, and tertiary amines. nih.govbldpharm.com Controlling the reaction conditions, such as the stoichiometry of the reactants, is crucial to selectively obtain the desired ethyl(3-fluoropropyl)amine. An excess of the amine starting material can help to minimize over-alkylation. nih.gov
Relevance as a Scaffold in Medicinal Chemistry Research
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.govnih.gov this compound is a relevant scaffold in this context because it combines a basic nitrogen center, common in many active pharmaceutical ingredients, with a fluorinated alkyl chain. The fluorine atom can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity. nih.govfishersci.ca
The strategic placement of a fluorine atom can block sites of metabolic oxidation, leading to a longer half-life of a drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the pKa of the nearby amine group, which can in turn affect the drug's solubility, absorption, and interaction with its biological target. nih.gov The ethyl and fluoropropyl groups also contribute to the lipophilicity of the molecule, a key parameter in drug design.
Numerous successful pharmaceuticals contain fluorinated motifs, underscoring the importance of fluorinated building blocks like this compound. nih.gov For example, drugs for treating high cholesterol, depression, and anxiety often feature fluorine atoms. nih.gov The use of such scaffolds allows medicinal chemists to explore the chemical space around a lead compound in a targeted manner.
Position within Fluorinated Amine Chemistry Research and Development
This compound is an example of a simple fluorinated amine, a class of compounds that has garnered significant attention in research and development. beilstein-journals.org The synthesis of fluorinated amines is an active area of research, with methods including hydrogenation reduction and fluoroamination being developed. beilstein-journals.org
The introduction of fluorine into an amine-containing molecule can weaken the basicity of the amine and enhance its metabolic stability. beilstein-journals.org This modulation of properties is a key reason for the interest in these compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts a high degree of chemical and thermal stability to the fluorinated portion of the molecule. bldpharm.com
The conformational properties of fluorinated amines and their salts are also a subject of study. In fluorinated alkylammonium salts, there can be a preference for a gauche conformation due to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atom. pharmaffiliates.com This conformational preference can have important implications for the biological activity of molecules containing this structural motif.
Broader Implications in Chemical Biology and Material Science Research
The unique properties of organofluorine compounds also give them potential applications in chemical biology and material science. In chemical biology, the introduction of fluorine can be used to create probes for studying biological processes. For instance, the site-selective introduction of fluorine can alter the properties of peptides and proteins, and the isotope ¹⁸F is widely used in positron emission tomography (PET) imaging. nih.gov While there is no specific research on this compound in this context, its structure makes it a candidate for incorporation into larger molecules designed for such purposes.
In material science, organofluorine compounds are used to create advanced materials with unique properties such as high thermal stability and chemical resistance. Fluoropolymers and fluorinated surfactants are two major classes of such materials. The incorporation of fluorinated building blocks can be used to tune the properties of polymers and other materials. For example, fluorination can affect surface energy, leading to applications in coatings and specialty polymers. The development of new fluorinated monomers and building blocks is therefore of great interest to material scientists.
Compound Data
Below are tables detailing the properties of this compound and related compounds for reference.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 727732-12-9 | |
| Molecular Formula | C₅H₁₃ClFN |
| Molecular Weight | 141.61 g/mol | |
Table 2: Properties of Related Fluorinated and Chlorinated Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 3-Fluoropropan-1-amine hydrochloride | 64068-31-1 | C₃H₉ClFN | 113.56 |
| Ethyl(3,3,3-trifluoropropyl)amine hydrochloride | 1221722-74-2 | C₅H₁₁ClF₃N | 177.60 |
| 3-Chloropropylamine hydrochloride | 1826-35-3 | C₃H₉Cl₂N | 130.02 |
| 3-Chloro-N-ethyl-N-methylpropan-1-amine Hydrochloride | 1609401-32-2 | C₆H₁₅Cl₂N | 172.09 |
Data sourced from commercial supplier and database information. nih.govbldpharm.combldpharm.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-halo-3-fluoropropane |
| ethylamine |
| 3-Fluoropropan-1-amine hydrochloride |
| Ethyl(3,3,3-trifluoropropyl)amine hydrochloride |
| 3-Chloropropylamine hydrochloride |
Synthetic Methodologies and Reaction Pathways of Ethyl 3 Fluoropropyl Amine Hydrochloride
Established Synthetic Routes to the Compound
The creation of ethyl(3-fluoropropyl)amine hydrochloride can be achieved through various synthetic routes. These methods often involve the formation of the amine followed by the introduction of the fluorine atom or the use of a fluorinated precursor in an amine synthesis reaction.
N-Alkylation Strategies for Amine Formation
A primary and versatile method for forming the ethyl(3-fluoropropyl)amine backbone is through N-alkylation. This strategy involves the reaction of a primary amine with an alkylating agent. In the context of this specific compound, this could involve reacting ethylamine (B1201723) with a 3-fluoropropyl halide or reacting 3-fluoropropylamine with an ethyl halide.
N-alkylation of amines with alcohols, catalyzed by transition metals like manganese, iridium, or ruthenium, represents a greener approach. acs.orgnih.gov These reactions often proceed via a "hydrogen autotransfer" or "borrowing hydrogen" strategy, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, minimizing the common issue of over-alkylation to tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A general mechanism for N-alkylation involves the nucleophilic amine attacking the electrophilic carbon of the alkylating agent, such as an alkyl halide, in an S_N2 reaction. ucalgary.ca This is followed by a deprotonation step to yield the secondary amine. ucalgary.ca
Fluoroamination Reactions in Analogous Syntheses
Fluoroamination reactions offer a direct method for introducing both a fluorine atom and an amino group across a double bond in a single step. alfa-chemistry.com While specific examples for the direct synthesis of ethyl(3-fluoropropyl)amine are not prevalent, analogous syntheses demonstrate the potential of this approach. For instance, the three-component fluoroamination of alkenes using dialkylnitrogen bromides and a fluorine source like AgF has been reported to produce a variety of fluorinated amines. alfa-chemistry.com
Another strategy involves the aminofluorination of alkenes. Copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes has been developed, providing a direct route to diverse β-fluoroalkylamines. nih.gov This method utilizes O-benzoylhydroxylamines as alkylamine precursors and Et3N•3HF as a fluoride (B91410) source. nih.gov Such approaches could potentially be adapted for the synthesis of γ-fluoroamines like ethyl(3-fluoropropyl)amine.
Multi-Step Synthesis Approaches from Precursors
Multi-step syntheses provide a high degree of control and are commonly employed for preparing complex molecules like this compound. A plausible multi-step route could begin with a commercially available precursor, such as 3-chloropropanol. This precursor can be converted to 1-chloro-3-fluoropropane, which then undergoes nucleophilic substitution with ethylamine to form ethyl(3-fluoropropyl)amine. The final step would involve treatment with hydrochloric acid to produce the hydrochloride salt.
Another example of a multi-step synthesis involves the preparation of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC hydrochloride), which shares some structural similarities in its ethylamino group. google.comgoogle.com The synthesis of this related compound involves several intermediate steps, including the reaction of N,N'-dimethyl-1,3-propanediamine with carbon disulfide, followed by reactions with ethyl chloroformate and ethylamine. google.com This highlights the modular nature of multi-step syntheses, allowing for the sequential construction of the target molecule.
Precursor Chemistry and Intermediate Transformations in Synthesis
Common precursors for the fluoropropyl moiety include compounds like 3-chloropropanol or 3-bromopropanol. These can be subjected to fluorination reactions to introduce the fluorine atom early in the synthetic sequence. The resulting fluorinated alkyl halide can then be used to alkylate ethylamine.
Intermediate transformations are key steps in multi-step syntheses. For instance, in a route starting from 3-aminopropanol, the hydroxyl group could be protected before the alkylation of the amine with an ethylating agent. Subsequent deprotection and fluorination of the alcohol would lead to the desired product. The synthesis of related compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride involves the formation of several intermediates, such as thioureas, which are then converted to the final carbodiimide. orgsyn.org
Reaction Mechanisms and Kinetics Research in Amine Formation
The formation of amines, a key step in the synthesis of this compound, is governed by well-studied reaction mechanisms and kinetics.
The N-alkylation of amines with alkyl halides typically follows an S_N2 mechanism, where the amine acts as a nucleophile. ucalgary.ca The rate of this reaction is influenced by the steric hindrance of both the amine and the alkyl halide. A significant challenge in this reaction is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com
The kinetics of CO2 absorption by various amines have been extensively studied, often using stopped-flow techniques to measure pseudo-first-order reaction rates. bohrium.com These studies provide valuable insights into the reactivity of different amine structures.
Stereochemical Control and Asymmetric Synthesis Research
While this compound itself is not chiral, the principles of stereochemical control and asymmetric synthesis are highly relevant in the broader context of amine synthesis, particularly for pharmaceutical applications where specific enantiomers are often required. nih.gov
Asymmetric synthesis of chiral amines can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and enzymes. nih.govyale.edu For example, ω-transaminases have been used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov Transition metal-catalyzed asymmetric hydrogenation of imines is another powerful method for producing enantiomerically enriched amines. nih.gov
The development of chiral ligands for metal catalysts has been a major focus of research, enabling high levels of enantioselectivity in various amine-forming reactions. nih.govacs.org While not directly applicable to the synthesis of the achiral ethyl(3-fluoropropyl)amine, these advanced synthetic methods are part of the broader toolkit available to chemists for the preparation of a wide range of amine-containing molecules.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied to various aspects of the proposed synthetic routes, such as the choice of solvents, catalysts, and reaction conditions.
Two plausible routes for the synthesis of ethyl(3-fluoropropyl)amine are the reductive amination of 3-fluoropropanal (B104587) with ethylamine and the N-alkylation of ethylamine with a 1-fluoro-3-halopropane.
Reductive Amination: This is a widely used method for synthesizing amines. The reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com
In the context of green chemistry, several modifications can be made to the traditional reductive amination process. The use of hazardous chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) is common but undesirable. acsgcipr.org Research has shown that more environmentally benign solvents can be effectively used. rsc.org For instance, ethanol (B145695) is considered a greener solvent and has been successfully employed in reductive amination reactions, often in conjunction with mild reducing agents like sodium borohydride (B1222165). Glycerol, a biodegradable and low-toxicity solvent, has also been demonstrated as an effective medium for one-pot reductive aminations. ias.ac.in
The choice of reducing agent is another critical factor. While powerful hydrides like lithium aluminum hydride are effective, they are also highly reactive and require stringent anhydrous conditions. Sodium borohydride and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB), are milder, more selective, and can often be used in greener solvents like alcohols. acsgcipr.org
The following table summarizes a comparison of solvents for reductive amination based on green chemistry principles:
| Solvent | Green Chemistry Considerations |
| Dichloromethane (DCM) | Halogenated, suspected carcinogen, environmentally persistent. acsgcipr.org |
| 1,2-Dichloroethane (DCE) | Halogenated, toxic, environmentally persistent. acsgcipr.org |
| Ethanol | Bio-based, biodegradable, lower toxicity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good alternative to THF. |
| Glycerol | Biodegradable, non-toxic, recyclable. ias.ac.in |
N-Alkylation: This method involves the reaction of an amine with an alkyl halide. masterorganicchemistry.com A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. masterorganicchemistry.com
To enhance the sustainability of N-alkylation, phase-transfer catalysis (PTC) presents a compelling option. PTC allows for the use of inexpensive and less hazardous inorganic bases, such as potassium carbonate, in a biphasic system, often reducing the need for harsh organic solvents. acsgcipr.orgresearchgate.net This technique can improve reaction rates and selectivity for mono-alkylation. acs.org The use of greener solvents like propylene (B89431) carbonate, which can act as both a solvent and a reagent, is another innovative approach to sustainable N-alkylation. mdpi.com
Scalability of Synthetic Methods for Research Production
The scalability of a synthetic method is a crucial consideration, even for research-level production where tens to hundreds of grams of material may be required. Both proposed routes, reductive amination and N-alkylation, can be scaled, but the implementation of modern chemical engineering technologies can significantly improve safety, efficiency, and consistency.
Flow Chemistry: Continuous flow chemistry offers numerous advantages for scaling up amine synthesis. pharmafocusamerica.com In a flow reactor, reagents are continuously pumped through a heated tube or a microreactor, where they mix and react. rsc.org This setup provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. pharmafocusamerica.com
For the synthesis of ethyl(3-fluoropropyl)amine, a flow process could involve pumping a solution of 3-fluoropropanal and ethylamine through a packed-bed reactor containing a solid-supported reducing agent. This would allow for the continuous production of the amine, with the product stream being collected at the outlet. The use of tube-in-tube reactors is particularly advantageous for reactions involving gases, which could be relevant if gaseous ethylamine is used. acs.org The enhanced safety of flow chemistry is a major benefit, as it minimizes the volume of hazardous materials being handled at any given time. nih.govalmacgroup.com
The scalability of flow processes is often more straightforward than for batch reactions. Instead of using larger and larger reactors, production can be increased by simply running the flow reactor for a longer duration or by "numbering up," which involves running multiple reactors in parallel. almacgroup.com
The following table outlines the potential scalability of the proposed synthetic methods:
| Synthetic Method | Scalability Considerations |
| Batch Reductive Amination | Can be scaled, but heat and mass transfer issues can arise in large vessels. Exothermic reactions require careful temperature control. |
| Flow Reductive Amination | Highly scalable through continuous operation or numbering-up. almacgroup.com Offers superior control over reaction parameters and enhanced safety. pharmafocusamerica.com |
| Batch N-Alkylation | Prone to selectivity issues at scale. masterorganicchemistry.com Phase-transfer catalysis can improve performance. acsgcipr.org |
| Flow N-Alkylation | Can improve selectivity and safety, especially when handling reactive alkyl halides. Continuous separation of products can prevent side reactions. |
Advanced Spectroscopic and Structural Research on Ethyl 3 Fluoropropyl Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For ethyl(3-fluoropropyl)amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework and conformational dynamics.
In ¹H and ¹³C NMR, the protonation of the nitrogen atom to form the ammonium (B1175870) salt causes a significant downfield shift for the protons and carbons on the α-carbons (the CH₂ groups directly attached to the nitrogen) due to the electron-withdrawing inductive effect of the positive charge. acs.orglibretexts.org The fluorine atom, being highly electronegative, also exerts a strong deshielding effect, which diminishes with distance. This effect is most pronounced on the propyl chain.
¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which makes it an excellent probe of the local electronic environment. wikipedia.org The chemical shift of the fluorine atom in this compound is sensitive to solvent and conformational changes. illinois.edu Advanced NMR methods, such as those centered around the ¹⁹F nucleus, can utilize heteronuclear coupling constants (e.g., ¹J(C,F), ²J(C,F), ²J(H,F), ³J(H,F)) to confirm connectivity and deduce the molecule's three-dimensional structure in solution. rsc.orgsemanticscholar.org For instance, the coupling between fluorine and the protons on the adjacent methylene (B1212753) group (³J(H,F)) can provide insights into the dihedral angle and, consequently, the preferred conformation of the propyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and ¹⁹F NMR Data Predicted chemical shifts (δ) are in ppm relative to TMS for ¹H and ¹³C, and CCl₃F for ¹⁹F. Coupling constants (J) are in Hz.
| Position | ¹H NMR (δ, multiplicity, J) | ¹³C NMR (δ, multiplicity, J) | ¹⁹F NMR (δ, multiplicity, J) |
|---|---|---|---|
| CH₃-CH₂-N | ~1.4 (t, ³J(H,H) ≈ 7) | ~11 | N/A |
| CH₃-CH₂-N | ~3.1 (q, ³J(H,H) ≈ 7) | ~45 | N/A |
| N-CH₂-CH₂-CH₂F | ~3.2 (t, ³J(H,H) ≈ 7) | ~46 | N/A |
| N-CH₂-CH₂-CH₂F | ~2.2 (m, ³J(H,H) ≈ 7, ³J(H,F) ≈ 25) | ~28 (d, ²J(C,F) ≈ 20) | N/A |
| N-CH₂-CH₂-CH₂F | ~4.6 (t, ²J(H,F) ≈ 47) | ~80 (d, ¹J(C,F) ≈ 165) | ~ -220 (t, ²J(F,H) ≈ 47) |
| N-H₂⁺ | Broad, ~9-10 | N/A | N/A |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation patterns, which helps in structural confirmation. For this compound, analysis would typically be performed on the free base, ethyl(3-fluoropropyl)amine, after neutralization.
Following the nitrogen rule, an amine with one nitrogen atom will have an odd molecular weight. jove.com The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. jove.com For ethyl(3-fluoropropyl)amine, there are two possible α-cleavage pathways:
Loss of a methyl radical (•CH₃) from the ethyl group to form an iminium cation.
Loss of a 2-fluoroethyl radical (•CH₂CH₂F) from the fluoropropyl group to form a different iminium cation.
Cleavage that results in the loss of the largest possible alkyl radical is often preferred. whitman.edu Therefore, the loss of the 2-fluoroethyl radical would likely be a significant fragmentation pathway. Further fragmentation of the organofluorine part of the molecule could involve the loss of HF or other small fluorine-containing fragments. numberanalytics.comnist.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments. numberanalytics.compfasolutions.org
Table 2: Predicted Mass Spectrometry Fragmentation of Ethyl(3-fluoropropyl)amine m/z = mass-to-charge ratio.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺• | [CH₃CH₂NHCH₂CH₂CH₂F]⁺• | 121 | Molecular Ion |
| [M-CH₃]⁺ | [CH₂=NH⁺CH₂CH₂CH₂F] | 106 | α-cleavage (loss of methyl radical) |
| [M-CH₂CH₂F]⁺ | [CH₃CH₂NH=CH₂]⁺ | 74 | α-cleavage (loss of 2-fluoroethyl radical) |
| [M-C₂H₅]⁺ | [CH₂=NH⁺CH₂CH₂F] | 92 | α-cleavage (loss of ethyl radical) |
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, confirming the presence of specific functional groups.
For this compound, the IR spectrum is expected to show characteristic bands for a secondary amine salt. researchgate.net A very broad and strong absorption will be present in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in an ammonium salt involved in hydrogen bonding. cdnsciencepub.comnih.gov The N-H⁺ bending (deformation) vibrations typically appear in the 1620-1560 cm⁻¹ region. cdnsciencepub.com
The aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The C-F bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region, although its exact position can be influenced by the surrounding molecular structure. aip.org
Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, C-C and C-H vibrations are usually strong. ramansystems.com The C-F stretch is also typically Raman active. umich.edu
Table 3: Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H⁺ Stretch (H-bonded) | 2400-3000 | Strong, Broad | Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Strong |
| N-H⁺ Bend | 1560-1620 | Medium | Weak |
| C-F Stretch | 1000-1400 | Strong | Medium |
| C-N Stretch | 1020-1250 | Medium-Weak | Medium |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself may not be published, analysis of related amine hydrochlorides provides a clear picture of the expected solid-state structure. acs.org
The crystal structure would reveal exact bond lengths, bond angles, and torsion angles. A key feature in the crystal packing of amine hydrochlorides is the extensive network of hydrogen bonds. researchgate.net The protonated secondary ammonium group (R₂NH₂⁺) acts as a hydrogen bond donor, forming strong N-H···Cl⁻ hydrogen bonds with the chloride anions. cdnsciencepub.comnih.gov These interactions are fundamental in directing the supramolecular assembly of the ions into well-defined layers or three-dimensional networks. researchgate.netrsc.org The conformation of the ethyl and 3-fluoropropyl chains would be determined by a balance between minimizing steric hindrance and optimizing intermolecular packing forces, often resulting in an extended, all-trans conformation for the alkyl chains. researchgate.net
Computational and Theoretical Chemistry Studies of Ethyl 3 Fluoropropyl Amine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. wikipedia.org For ethyl(3-fluoropropyl)amine hydrochloride, these calculations would typically be initiated using methods like Density Functional Theory (DFT) or ab initio calculations such as Hartree-Fock (HF) and post-HF methods (e.g., Møller–Plesset perturbation theory, Coupled Cluster). nih.govarxiv.org
Reactivity: The reactivity of this compound can be predicted by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerginginvestigators.org The energy and shape of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. emerginginvestigators.org For instance, studies on fluorinated allopurinol (B61711) have shown that fluorination can enhance chemical stability. emerginginvestigators.org
Illustrative Data for a Related Compound (n-Propylamine): To illustrate the type of data obtained from quantum chemical calculations, the following table presents computed properties for n-propylamine, a related, non-fluorinated amine. nih.gov
| Property | Value |
| Molecular Weight | 59.11 g/mol |
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 59.0735 g/mol |
| Monoisotopic Mass | 59.0735 g/mol |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 4 |
| Formal Charge | 0 |
| Complexity | 7.2 |
This table is for illustrative purposes based on data for n-propylamine and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations of Conformational Behavior and Flexibility
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and flexibility of molecules over time. nih.gov For this compound, MD simulations would reveal how the molecule moves and changes shape in different environments.
Conformational Analysis: The rotational barriers around the C-C and C-N bonds would be of particular interest. The presence of the fluorine atom could introduce specific conformational preferences due to steric and electrostatic interactions. Studies on fluorinated alkanes have shown that fluorine substitution can have a profound impact on molecular conformation. soton.ac.uksoton.ac.uk For example, research on 1,3-difluorinated alkanes has demonstrated that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation. soton.ac.uksoton.ac.uk Similarly, the ethyl and 3-fluoropropyl chains in the target molecule will have preferred orientations that can be explored through MD simulations.
Flexibility: The flexibility of the molecule is crucial for its interaction with other molecules, including biological targets. MD simulations can quantify this flexibility by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. This would highlight the more rigid and more flexible regions of the molecule.
Molecular Docking and Modeling of Ligand-Target Interactions (Pre-clinical Focus)
In a pre-clinical context, molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.govnih.gov
Binding Mode Prediction: If a biological target for this compound were identified, molecular docking could be used to predict how it fits into the active site. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. frontiersin.org
Interaction Analysis: The results of a docking simulation would provide a detailed picture of the interactions between the ligand and the target. For instance, the amine group could act as a hydrogen bond donor, while the fluorine atom could participate in halogen bonding or other electrostatic interactions. nih.govresearchgate.net Studies on other amine derivatives have shown the importance of hydrogen bonding and π-π stacking in ligand-target interactions. nih.gov
Illustrative Docking Results for a Hypothetical Target:
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Hydrogen Bonds | 2 (with Ser122, Asp204) |
| Halogen Bonds | 1 (with Gly121) |
| Hydrophobic Interactions | Propyl chain with Leu150, Val168 |
This table is purely illustrative and does not represent actual docking results for this compound.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be used to investigate the energetics of chemical reactions, including the synthesis of a compound or its metabolic breakdown. aps.org
Synthesis Pathway: For the synthesis of this compound, computational methods can be used to model the reaction mechanism. This involves identifying the reactants, products, and any intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which shows the energy changes that occur throughout the reaction. This can help in optimizing reaction conditions. For example, the synthesis of other amines often involves the reduction of nitro compounds or amination reactions. alfa-chemistry.comnih.gov
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. researchgate.net Identifying the structure and energy of the transition state is crucial for calculating the activation energy of the reaction, which determines the reaction rate. Computational tools can be used to locate transition state structures and verify them through frequency calculations (a valid transition state has exactly one imaginary frequency). researchgate.net
Solvent Effects on Structure, Reactivity, and Spectroscopic Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvent effects. nih.gov
Implicit and Explicit Solvation Models: There are two main approaches to modeling solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules and running a molecular dynamics or Monte Carlo simulation. nih.gov
Effects on Structure and Reactivity: The choice of solvent can affect the conformational preferences of this compound. In a polar solvent, conformations with a larger dipole moment may be stabilized. The reactivity can also be altered, as the solvent can stabilize charged intermediates or transition states.
Spectroscopic Properties: Solvent effects can also be observed in the spectroscopic properties of a molecule. For example, the absorption maxima in UV-Vis spectra and the chemical shifts in NMR spectra can be influenced by the solvent. Computational methods can simulate these spectra in different solvents to aid in their interpretation. nih.gov
Pharmacological and Biochemical Interaction Research Pre Clinical and in Vitro Focus
Receptor Binding Affinity and Selectivity Studies (e.g., Dopamine (B1211576) Receptors)
For instance, the parent compound in that study, analogous to dopamine with a fluorine atom replacing a hydroxyl group, showed a roughly twofold lower affinity for both D1 and D2 receptors compared to dopamine itself. nih.gov However, the introduction of alkyl groups, such as ethyl or n-propyl, onto the nitrogen atom, led to a decrease in affinity for D1 binding sites but a significant enhancement of affinity for D2 binding sites. nih.gov This suggests that ethyl(3-fluoropropyl)amine hydrochloride, possessing an N-ethyl group, might exhibit preferential binding to D2 receptors over D1 receptors. The affinity for the D2 receptor is a key predictor of neuroleptic potency in many compounds. nih.gov The increased lipophilicity from the alkyl substituent may contribute to this enhanced D2 binding. nih.gov
Table 1: Dopamine Receptor Affinities of Structurally Related N-Substituted Fluorophenylethylamines
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |
|---|---|---|---|
| Dopamine | 95 | 1100 | 0.086 |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | 180 | 2000 | 0.09 |
| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 350 | 450 | 0.78 |
| N-Propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 480 | 280 | 1.71 |
Data adapted from in vitro studies on dopamine receptor subtypes using radioligand displacement assays. nih.gov
This interactive table illustrates how N-alkylation can shift selectivity towards the D2 receptor, a principle that may apply to this compound.
Enzyme Inhibition and Activation Mechanism Investigations
The structure of ethyl(3-fluoropropyl)amine suggests it could be a substrate or inhibitor for enzymes involved in monoamine metabolism, most notably monoamine oxidase (MAO). MAO enzymes are crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). Many alkylamines are known to interact with MAO, and fluorination can modify this activity.
Research into MAO inhibitors shows that the nature of substituents on the amine is critical for inhibitory potency. nih.gov For example, (E)-beta-fluoromethylene-m-tyramine, a fluorinated metabolite, acts as an irreversible inhibitor of MAO. nih.gov This indicates that a molecule with a fluoroalkyl chain, such as ethyl(3-fluoropropyl)amine, has the potential for MAO inhibition. MAO inhibitors often act by decreasing the generation of byproducts like hydrogen peroxide and aldehydes, which can have downstream anti-inflammatory and neuroprotective effects. nih.gov The inhibition of MAO-A and MAO-B can be either selective or non-selective, and reversible or irreversible, depending on the inhibitor's structure. For instance, some urethane (B1682113) derivatives of ethylenediamine (B42938) act as tight-binding, reversible inhibitors of both MAO-A and MAO-B. nih.gov Without direct experimental data, the precise mechanism and selectivity of this compound as an MAO inhibitor remain speculative.
Neurotransmitter System Modulation Research (In Vitro and Ex Vivo Animal Models)
Based on its potential D2 receptor affinity and possible MAO-inhibiting properties, this compound is likely to modulate monoaminergic neurotransmitter systems. In vitro and ex vivo studies using synaptosome preparations are standard models for investigating such effects.
Research on (E)-beta-fluoromethylene-m-tyrosine, which is metabolized to a fluorinated amine, shows it causes irreversible inhibition of MAO within monoaminergic neurons in the rat brain. nih.gov This inhibition was found to be more pronounced within noradrenergic and dopaminergic neurons compared to serotonergic neurons, an effect attributed to the active metabolite being accumulated by the norepinephrine and dopamine transporters. nih.gov This suggests that if this compound or its metabolites are substrates for these transporters, it could lead to a targeted modulation of dopamine and norepinephrine systems by concentrating its effects within these specific neuronal populations. This would, in turn, affect the levels and turnover of these key neurotransmitters in brain regions like the hypothalamus and striatum. nih.gov
Ion Channel Modulation Investigations (In Vitro Studies)
The interaction of small amine compounds with various ion channels is a critical area of pharmacological research, though specific data for this compound is absent. The field includes extensive investigation into how such molecules can modulate the activity of channels like pentameric ligand-gated ion channels (pLGICs) and potassium (K+) channels.
For example, studies have shown that the prokaryotic pLGIC known as ELIC can be activated by GABA and allosterically modulated by benzodiazepines, revealing binding sites that are relevant to understanding drug action at mammalian GABA-A receptors. researchgate.net Furthermore, various drugs are known to act as potassium channel activators. Flupirtine, for example, is a pan-activator of Kv7.2–Kv7.5 potassium channels, an action responsible for its analgesic and muscle relaxant properties. mdpi.com Given that the structure of this compound does not obviously align with known ion channel modulators, its activity in this area is uncertain without direct electrophysiological investigation using in vitro patch-clamp assays on various channel subtypes.
Intracellular Signaling Pathway Research and Cellular Assays
The potential interaction of this compound with G-protein coupled receptors like the D2 dopamine receptor implies a consequent modulation of intracellular signaling pathways. D2 receptors are canonically coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Cellular assays, such as adenylyl cyclase inhibition assays, are used to determine the functional activity of a compound at these receptors. For example, novel N-phenylpiperazine analogs have been characterized as partial agonists at the D3 dopamine receptor by measuring their ability to inhibit adenylyl cyclase. mdpi.com If this compound binds to D2-like receptors, it would be expected to initiate this signaling cascade. Furthermore, the signaling of MAO inhibitors can be complex; some have been shown to prevent the reduction of cAMP response element-binding protein (CREB) phosphorylation, a key process in neuronal plasticity and survival. nih.gov
Fluorine Atom Position and its Influence on Binding and Activity
The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The position of the fluorine atom is critical and can dramatically alter a compound's pharmacological profile.
In the case of this compound, the fluorine is positioned on the terminal carbon of the propyl group. This strategic placement can influence the molecule's interaction with target proteins through several mechanisms. Fluorine's high electronegativity creates a polar C-F bond, which can engage in favorable dipolar interactions within a protein's binding pocket. nih.gov This can enhance binding affinity compared to a non-fluorinated analog. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of the alkyl chain, potentially locking it into a more favorable orientation for receptor binding. While research on fluorobenzoxaboroles shows the profound impact of fluorine's position on antifungal activity, the same principle applies to receptor-ligand interactions in the central nervous system. The specific impact of the 3-fluoro position on the propyl chain of this amine would need to be compared systematically with other positional isomers (e.g., 1-fluoro or 2-fluoro) to fully elucidate its contribution to binding and functional activity.
Metabolic Fate and Biotransformation Pathways of Ethyl 3 Fluoropropyl Amine Hydrochloride
In Vitro Metabolic Stability Studies (e.g., Microsomes, Hepatocytes)
The initial assessment of a compound's metabolic fate typically involves in vitro studies using liver-derived systems such as microsomes and hepatocytes. nih.gov These systems contain the key enzymes responsible for drug metabolism. nih.gov
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of cytochrome P450 (CYP450) enzymes, which are crucial for oxidative metabolism. capes.gov.br Incubating ethyl(3-fluoropropyl)amine hydrochloride with liver microsomes in the presence of cofactors like NADPH would provide insights into its susceptibility to CYP450-mediated metabolism. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance, a key parameter of metabolic stability. nih.gov
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes. nih.gov Studies with hepatocytes offer a more complete picture of metabolism, including conjugation reactions. nih.gov
The presence of the fluorine atom on the propyl chain is expected to influence metabolic stability. Fluorine substitution at a potential site of metabolism can block oxidation at that position, often leading to increased metabolic stability and a longer half-life of the compound. nih.govnih.gov
Hypothetical In Vitro Metabolic Stability Data for this compound:
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Half-life (t1/2) (min) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Identification of Metabolites and Biotransformation Enzymes (In Vitro and Animal Models)
Following stability studies, the next step is to identify the metabolites formed. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). The biotransformation enzymes involved can be identified using recombinant human CYP450 enzymes or by using specific chemical inhibitors of different enzyme families.
For this compound, the primary biotransformation pathways are likely to involve modifications of the ethyl and fluoropropyl groups attached to the nitrogen atom. The key enzymes mediating these reactions are expected to be from the cytochrome P450 superfamily. capes.gov.br
Mechanistic Studies of Metabolic Pathways (e.g., N-dealkylation, Oxidation)
The chemical structure of this compound suggests two primary oxidative metabolic pathways:
N-dealkylation: This is a common metabolic route for secondary and tertiary amines, catalyzed by CYP450 enzymes. nih.gov This process involves the oxidative removal of an alkyl group. nih.gov
N-de-ethylation: This would involve the oxidation of the carbon atom of the ethyl group attached to the nitrogen, leading to the formation of an unstable carbinolamine intermediate. This intermediate would then spontaneously break down to form 3-fluoropropylamine and acetaldehyde. google.com
N-de-fluoropropylation: Similarly, oxidation of the carbon adjacent to the nitrogen on the fluoropropyl chain could lead to its removal, yielding ethylamine (B1201723) and 3-fluoropropionaldehyde. However, the presence of the electron-withdrawing fluorine atom might hinder this process.
Oxidation:
Hydroxylation: CYP450 enzymes could introduce a hydroxyl group at various positions on the molecule, although the fluorine atom can block this at the site of its attachment. nih.gov
Oxidation of the nitrogen atom: While less common for secondary amines compared to tertiary amines, the formation of an N-oxide is a possibility.
The fluorine atom on the propyl group is expected to have a significant impact. The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. nih.gov This stability often directs metabolism to other parts of the molecule. nih.gov
Potential Metabolites of this compound:
| Metabolite Name | Proposed Pathway |
| 3-Fluoropropylamine | N-de-ethylation |
| Acetaldehyde | N-de-ethylation |
| Ethylamine | N-de-fluoropropylation |
| 3-Fluoropropionaldehyde | N-de-fluoropropylation |
| Hydroxylated derivatives | Oxidation |
Species Differences in Metabolism (Comparative Animal Studies)
The rate and profile of drug metabolism can vary significantly between different species. nih.gov These differences are often due to variations in the expression and activity of metabolic enzymes, particularly CYP450s. Therefore, data from animal models such as rats, mice, and monkeys are often compared to human data to predict human pharmacokinetics. For instance, the relative importance of N-dealkylation versus other oxidative pathways could differ between rodents and humans. Without experimental data for this compound, it is impossible to specify these differences.
Advanced Analytical Methodologies for Research and Quantification of Ethyl 3 Fluoropropyl Amine Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Complex Research Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of ethyl(3-fluoropropyl)amine hydrochloride due to its high sensitivity and selectivity. chromatographyonline.com The development of a robust LC-MS/MS method is critical for its quantification in complex matrices such as plasma, tissue homogenates, and reaction mixtures.
Method development typically commences with the optimization of the mass spectrometry parameters for ethyl(3-fluoropropyl)amine. This involves the selection of the most appropriate ionization technique, with electrospray ionization (ESI) being a common choice for polar amines. The instrument is operated in positive ion mode to facilitate the protonation of the amine group, forming the precursor ion [M+H]+. Subsequent collision-induced dissociation (CID) of the precursor ion generates specific product ions, and the most stable and abundant precursor-to-product ion transition is selected for multiple reaction monitoring (MRM), which ensures high selectivity and sensitivity.
Chromatographic separation is tailored to achieve efficient separation of the analyte from matrix components. Reversed-phase chromatography is a common approach, utilizing C18 columns. restek.comchromatographyonline.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a modifier such as formic acid, is optimized to achieve good peak shape and retention time. restek.comchromatographyonline.com A gradient elution program may be employed to effectively separate the analyte from other components in the sample.
For quantification, a stable isotope-labeled internal standard (SIL-IS) of ethyl(3-fluoropropyl)amine, if available, is ideal for compensating for matrix effects and variations in sample processing. In its absence, a structurally similar compound can be used as an internal standard. The method is then validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) to ensure reliable results. chromatographyonline.com
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ of ethyl(3-fluoropropyl)amine |
| Product Ion(s) | Optimized based on fragmentation pattern |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research
Gas chromatography-mass spectrometry (GC-MS) offers an alternative analytical platform for the analysis of ethyl(3-fluoropropyl)amine, particularly for volatile and thermally stable compounds. However, due to the polar nature of amines, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and column adsorption. To overcome these issues, derivatization is a common strategy. nih.gov
Derivatization involves a chemical reaction to convert the polar amine into a less polar and more volatile derivative. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) is a widely used approach for amines. nih.gov This process not only improves the chromatographic behavior but can also enhance the sensitivity of the analysis.
The derivatized ethyl(3-fluoropropyl)amine is then separated on a suitable GC column, typically a non-polar or medium-polarity column. The separated derivative is subsequently detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The selection of the appropriate derivatizing agent and optimization of the reaction conditions are critical for achieving reliable and reproducible results.
Table 2: Example Derivatization and GC-MS Parameters for Amine Analysis
| Parameter | Condition |
| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) |
| Reaction Conditions | Optimized for temperature and time |
| GC System | Gas Chromatograph with a Mass Spectrometer detector |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of the derivative |
| MS Ionization | Electron Ionization (EI) |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
Capillary Electrophoresis (CE) Techniques for Separation and Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be effectively employed for the analysis of charged species like this compound. libretexts.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. libretexts.org
For the analysis of ethyl(3-fluoropropyl)amine, which is a cationic compound, capillary zone electrophoresis (CZE) is the most straightforward mode. sciex.com The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE) buffer. The pH of the BGE is a critical parameter, as it influences the charge of the analyte and the electroosmotic flow (EOF). nih.gov By optimizing the BGE composition, concentration, and pH, as well as the applied voltage, baseline separation of the analyte from other components can be achieved. nih.govsigmaaldrich.com
Detection in CE is commonly performed using UV-Vis absorbance. Since ethyl(3-fluoropropyl)amine may lack a strong chromophore, indirect UV detection or derivatization with a UV-absorbing tag might be necessary to enhance sensitivity. The high separation efficiency, short analysis times, and low sample and reagent consumption make CE an attractive technique for the analysis of this compound in research settings. sciex.com
Trace Analysis and Impurity Profiling Methodologies in Research Samples
The detection and quantification of trace levels of this compound and its impurities are crucial for ensuring the quality and reliability of research findings. Trace analysis methodologies are particularly important in the context of PET tracer development, where even minute amounts of impurities can affect the radiolabeling process and the in vivo behavior of the tracer.
LC-MS/MS is the preferred technique for trace analysis due to its exceptional sensitivity and selectivity. nih.govresearchgate.net Method development for trace analysis focuses on maximizing the signal-to-noise ratio of the analyte. This can be achieved through optimization of sample preparation procedures, such as solid-phase extraction (SPE), to pre-concentrate the analyte and remove interfering matrix components. researchgate.net The use of highly efficient UHPLC systems can also contribute to improved sensitivity by producing sharper and more intense peaks. chromatographyonline.com
Impurity profiling involves the identification and quantification of all potential impurities in a sample of this compound. These impurities can arise from the synthesis process, degradation, or interaction with the storage container. A combination of analytical techniques, including LC-MS/MS for non-volatile impurities and GC-MS for volatile impurities, is often employed for comprehensive impurity profiling. High-resolution mass spectrometry (HRMS) can be particularly valuable for the identification of unknown impurities by providing accurate mass measurements. nih.gov
Radiochemical Synthesis and Detection Methods for PET Tracer Research
This compound serves as a crucial precursor for the synthesis of 18F-labeled PET tracers. The introduction of the radioactive isotope 18F (a positron emitter) allows for the in vivo imaging of biological processes using PET. The synthesis of these radiotracers typically involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride. nih.gov
The synthesis of [18F]ethyl(3-fluoropropyl)amine would likely start from a precursor molecule where the hydroxyl group of 3-(ethylamino)propan-1-ol is converted to a good leaving group, such as a tosylate or mesylate. This precursor is then reacted with [18F]fluoride, which is produced in a cyclotron. nih.gov The reaction conditions, including the solvent, temperature, and reaction time, are carefully optimized to maximize the radiochemical yield and purity. snmjournals.org
After the radiosynthesis, the [18F]-labeled product must be purified and its quality controlled before it can be used in PET studies. The purification is typically performed using high-performance liquid chromatography (HPLC). The identity and radiochemical purity of the final product are confirmed by analytical HPLC, often with an in-line radiation detector. The specific activity, a measure of the amount of radioactivity per unit mass of the compound, is also determined.
Stereoisomeric Purity Determination Methods
If this compound or its derivatives used in research possess a chiral center, the determination of its stereoisomeric purity becomes critical, as different enantiomers can exhibit distinct biological activities. wvu.eduyoutube.com Chiral separation techniques are employed to separate and quantify the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for enantiomeric separation. nih.govjiangnan.edu.cn This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are commercially available, and the selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.
Capillary electrophoresis can also be adapted for chiral separations by adding a chiral selector to the background electrolyte. wvu.edunih.gov Common chiral selectors include cyclodextrins and their derivatives. The formation of transient diastereomeric complexes between the chiral selector and the enantiomers results in different electrophoretic mobilities, enabling their separation. The development of a chiral separation method requires careful optimization of the type and concentration of the chiral selector, as well as other CE parameters. nih.gov
Structure Activity Relationship Sar and Analog Synthesis Research for Ethyl 3 Fluoropropyl Amine Hydrochloride Derivatives
Design Principles for Structural Modification and Derivative Synthesis
The design of derivatives of ethyl(3-fluoropropyl)amine hydrochloride is guided by established medicinal chemistry principles aimed at optimizing ligand-receptor interactions. A primary strategy involves the concept of bitopic ligands, which engage both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor. worktribe.comnih.govmonash.edu This approach is particularly relevant for achieving subtype selectivity among closely related receptors, such as the D2 and D3 dopamine (B1211576) receptors, due to the higher sequence divergence in the secondary binding pockets. nih.gov
Key design principles include:
Orthosteric Pharmacophore Modification: The core ethyl(3-fluoropropyl)amine structure serves as the orthosteric pharmacophore, which is the primary recognition element for the target receptor. Modifications to the alkyl groups (ethyl and propyl) can influence binding affinity and selectivity.
Linker Optimization: In the context of bitopic ligands, a linker connects the orthosteric pharmacophore to a secondary binding fragment. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the secondary fragment in the allosteric site.
Secondary Binding Fragment (SBF) Selection: The SBF is designed to interact with a less conserved secondary binding pocket on the receptor. The choice of the SBF is crucial for enhancing affinity and, more importantly, for conferring selectivity for a specific receptor subtype. worktribe.comnih.gov
Fluorine Substitution: The placement of the fluorine atom on the propyl chain is a key design element. Fluorine's unique properties, such as its high electronegativity and ability to form hydrogen bonds, can significantly impact binding affinity, metabolic stability, and pharmacokinetic properties.
Synthesis of Analogs with Varied Alkyl Chain Lengths and Branching
The synthesis of analogs of ethyl(3-fluoropropyl)amine with varied alkyl chain lengths and branching patterns is a fundamental strategy to probe the steric and electronic requirements of the binding pocket. N-alkylation of a primary amine, such as 3-fluoropropylamine, is a common method to introduce diverse alkyl substituents. nih.govnih.gov
Systematic variations in the N-alkyl group can be explored, as illustrated in the table below. The synthesis of these analogs typically involves the reaction of 3-fluoropropylamine with the corresponding alkyl halide or through reductive amination with an appropriate aldehyde or ketone.
| Analog | N-Alkyl Group | Rationale for Synthesis |
| 1 | Methyl | Explore the effect of a minimal steric increase. |
| 2 | Ethyl (parent compound) | Baseline for comparison. |
| 3 | n-Propyl | Investigate the impact of linear chain extension. |
| 4 | Isopropyl | Probe the effect of branching near the nitrogen atom. |
| 5 | n-Butyl | Further explore the tolerance for longer alkyl chains. |
| 6 | Isobutyl | Examine the effect of branching further from the nitrogen. |
| 7 | Cyclopropylmethyl | Introduce conformational constraint and a different electronic profile. |
The biological evaluation of these analogs would provide valuable SAR data, indicating the optimal size and shape of the N-alkyl substituent for target engagement. For instance, in a series of uracil (B121893) derivatives, exploration of the N-1 alkyl group led to the discovery that an electron-deficient 2,6-disubstituted benzyl (B1604629) group was optimal for human GnRH receptor binding. nih.gov This highlights the importance of systematically varying alkyl substituents to identify key interactions.
Impact of Fluorine Atom Position and Number on Research Properties
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. The position and number of fluorine atoms in derivatives of ethyl(3-fluoropropyl)amine can profoundly influence their biological and physicochemical properties. The electron-withdrawing nature of fluorine can alter the pKa of the amine, affecting its ionization state at physiological pH and its ability to form key ionic interactions with the receptor.
The impact of fluorine substitution can be multifaceted:
Binding Affinity: Fluorine can participate in favorable interactions with the receptor, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.
Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, leading to an increased half-life of the compound.
Conformational Effects: The introduction of fluorine can influence the conformational preferences of the alkyl chain, which can be critical for optimal binding to the receptor.
Lipophilicity: Fluorination can have a context-dependent effect on lipophilicity, which in turn affects cell permeability and other pharmacokinetic properties.
A hypothetical study on the effect of fluorine position in a propyl-amine scaffold is presented in the table below.
| Analog | Fluorine Position | Expected Impact on Properties |
| 8 | 1-Fluoropropyl | Altered electronics and potential for different metabolic pathways compared to the 3-fluoro isomer. |
| 9 | 2-Fluoropropyl | Introduction of a stereocenter, allowing for the study of stereochemical preferences. Potential for altered conformational bias. |
| 10 | 3-Fluoropropyl (parent) | Baseline for comparison. |
| 11 | 3,3-Difluoropropyl | Increased electron-withdrawing effect, potentially altering pKa and binding interactions. |
| 12 | 3,3,3-Trifluoropropyl | Significant alteration of electronic properties and lipophilicity. |
Stereochemical Considerations in Analog Design and Evaluation
The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. In the context of ethyl(3-fluoropropyl)amine derivatives, stereochemistry can be introduced by branching on the alkyl chains or by substitution on the propyl chain at the 2-position.
The differential activity of stereoisomers arises from the three-dimensional nature of ligand-receptor interactions. One enantiomer may fit optimally into the binding site, while the other may have a lower affinity or may even bind to a different receptor. For example, in a series of 3-phenylpropyl piperazine (B1678402) derivatives, the S-configuration of a substituent at the C2 position of the propyl chain was found to significantly enhance affinity for the dopamine transporter. nih.gov
The evaluation of stereochemically pure analogs is therefore a critical step in SAR studies. The absolute stereochemistry of bioactive molecules is often determined using techniques such as chiral chromatography or X-ray crystallography. mdpi.com
| Analog | Chiral Center | Rationale for Investigation |
| (R)-13 | (R)-N-(1-methylpropyl)-3-fluoropropylamine | To determine the preferred stereochemistry for a branched N-alkyl substituent. |
| (S)-13 | (S)-N-(1-methylpropyl)-3-fluoropropylamine | To compare with the (R)-enantiomer and assess stereoselectivity. |
| (R)-14 | (R)-ethyl(2-fluoropropyl)amine | To evaluate the impact of fluorine at a stereogenic center on the propyl chain. |
| (S)-14 | (S)-ethyl(2-fluoropropyl)amine | To determine the stereochemical preference for fluorine at the 2-position. |
Design of Bitopic Ligands and Secondary Binding Fragments
The design of bitopic ligands represents a sophisticated approach to achieving high affinity and selectivity for a specific GPCR subtype. monash.eduacs.orgworktribe.com This strategy involves covalently linking an orthosteric ligand, such as a derivative of ethyl(3-fluoropropyl)amine, to a secondary binding fragment (SBF) that targets a less conserved allosteric site. worktribe.comnih.gov
The design process for bitopic ligands involves several key considerations:
Identification of a Secondary Binding Pocket: Computational modeling and structural biology techniques are used to identify potential allosteric sites on the target receptor. nih.govresearchgate.net
Selection of a Suitable Linker: The linker must be of the appropriate length and flexibility to allow the orthosteric and allosteric pharmacophores to bind to their respective sites simultaneously.
Design of the Secondary Binding Fragment: The SBF is designed to have optimal interactions with the allosteric site. This fragment can be identified through fragment-based screening or by rational design based on the structure of the allosteric pocket.
The table below illustrates a hypothetical design of bitopic ligands based on an ethyl(3-fluoropropyl)amine core.
| Bitopic Ligand | Orthosteric Core | Linker | Secondary Binding Fragment | Design Rationale |
| 15 | Ethyl(3-fluoropropyl)amine | C4 alkyl chain | Phenyl | To probe hydrophobic interactions in the secondary binding pocket. |
| 16 | Ethyl(3-fluoropropyl)amine | C6 alkyl chain | 4-Chlorophenyl | To explore the effect of a longer linker and halogen bonding. |
| 17 | Ethyl(3-fluoropropyl)amine | Polyethylene glycol (PEG) | Naphthyl | To investigate the impact of a more flexible, hydrophilic linker and a larger aromatic system. |
The development of such bitopic ligands has the potential to yield highly selective compounds for challenging targets like the dopamine D3 receptor, which is implicated in a variety of neurological and psychiatric disorders. nih.gov
Emerging Research Applications and Future Directions for Ethyl 3 Fluoropropyl Amine Hydrochloride
Role in Developing Molecular Probes for Biological Systems
The development of molecular probes is crucial for understanding complex biological systems. Ethyl(3-fluoropropyl)amine hydrochloride serves as a valuable scaffold for creating such probes due to its amine functionality, which allows for straightforward conjugation to a variety of molecules, including fluorophores, biotin, and other reporter groups. The amine group can be reacted with a range of amine-reactive reagents, such as activated esters (e.g., succinimidyl esters), isothiocyanates, and sulfonyl chlorides, to form stable covalent bonds. thermofisher.comthermofisher.com
The presence of the 3-fluoropropyl group can enhance the utility of these probes. The fluorine atom can improve metabolic stability and membrane permeability, which are desirable properties for probes intended for in vivo applications. Furthermore, the introduction of fluorine can subtly modulate the electronic properties of the probe, potentially influencing its binding affinity and selectivity for its biological target. While direct research utilizing this compound for specific molecular probes is still an emerging area, the fundamental reactivity of the amine group combined with the advantageous properties of the fluoropropyl chain positions it as a promising building block for the next generation of biological imaging and detection tools.
Application in Radiopharmaceutical Precursor Research and Development
One of the most promising applications of this compound is in the field of radiopharmaceutical chemistry, particularly as a precursor for the synthesis of Positron Emission Tomography (PET) tracers. The "3-fluoropropyl" moiety is a key component of the PET tracer O-(3-[18F]fluoropropyl)-L-tyrosine (FPT), which has shown potential as an oncologic imaging agent. vu.nl FPT is an analog of the well-established tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) and has demonstrated comparable or even superior properties in differentiating tumors from inflammatory tissue. vu.nl
The synthesis of such tracers often involves the introduction of the fluorine-18 (B77423) radionuclide in the final steps. This compound can be envisioned as a key building block in a modular approach to PET tracer synthesis. rsc.org The ethylamine (B1201723) portion of the molecule provides a convenient handle for attachment to a targeting vector (e.g., a peptide, antibody, or small molecule) via amide bond formation or other coupling chemistries. The 3-fluoropropyl group, pre-installed on the amine, can then be radiolabeled with fluorine-18. This strategy allows for the efficient and rapid production of a variety of PET tracers from a common precursor.
Table 1: Comparison of Related PET Tracers
| Tracer | Precursor Moiety | Application | Key Finding |
| O-(3-[18F]fluoropropyl)-L-tyrosine (FPT) | 3-Fluoropropyl | Oncology Imaging | Superior to FDG in differentiating tumor from inflammation. vu.nl |
| O-(2-[18F]fluoroethyl)-L-tyrosine (FET) | 2-Fluoroethyl | Oncology Imaging | Established amino acid tracer for brain tumors. |
| [18F]FMISO | 3-Fluoro-2-hydroxypropyl | Hypoxia Imaging | Used to assess tumor hypoxia before radiotherapy. prepchem.com |
Potential in Polymer and Advanced Materials Science Research
The amine functionality of this compound makes it a candidate for use as a monomer or a modifying agent in polymer synthesis. Polymers containing amine groups are highly valued for their ability to be functionalized and to interact with other molecules. rsc.org The incorporation of the 3-fluoropropyl group into a polymer backbone or as a side chain can impart unique properties to the resulting material.
For instance, the presence of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of a polymer. These properties are highly sought after in advanced materials for applications ranging from high-performance coatings and membranes to specialized electronic components. While specific examples of polymers derived from this compound are not yet widely reported, the principles of polymer chemistry suggest its potential utility. For example, it could be used in condensation polymerizations with diacids or diacyl chlorides to form fluorinated polyamides. nih.gov
Integration into Chemical Biology Tools and Drug Discovery Pipelines
In the realm of chemical biology and drug discovery, small fluorinated molecules are invaluable tools and building blocks. The introduction of fluorine into a drug candidate can significantly improve its pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity. mdpi.com this compound represents a readily available building block that can be used to introduce the ethyl(3-fluoropropyl)amine moiety into larger, more complex molecules.
The secondary amine provides a point of attachment for further chemical elaboration, allowing for its incorporation into a diverse range of molecular scaffolds. enamine.net Medicinal chemists can leverage this building block to systematically explore the structure-activity relationships of a lead compound, using the 3-fluoropropyl group to fine-tune its properties. The synthesis of novel N-alkyl propanamides with antiproliferative activity demonstrates the utility of related amino-containing building blocks in generating new drug candidates. mdpi.com
Methodological Advancements in Research Utilizing Fluorinated Amine Hydrochlorides
The synthesis of fluorinated amines and their hydrochloride salts is an active area of research. Methodological advancements in this area are critical for making these valuable building blocks more accessible to the broader scientific community. The preparation of secondary amines like ethyl(3-fluoropropyl)amine can be achieved through various synthetic routes, including the reductive amination of aldehydes with primary amines. google.comlibretexts.org
For instance, a general approach could involve the reaction of 3-fluoropropionaldehyde with ethylamine, followed by reduction of the resulting imine. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt. The development of more efficient and scalable synthetic methods for compounds like this compound will undoubtedly accelerate their application in the research areas discussed in this article.
Unexplored Reactivity and Catalytic Applications
The reactivity of this compound is primarily centered around its secondary amine functionality. However, the interplay between the amine and the terminal fluorine atom may give rise to unexplored reactivity patterns. For example, the electron-withdrawing nature of the fluorine atom could influence the pKa of the amine, affecting its nucleophilicity and basicity.
Furthermore, while not yet reported, the potential for this and similar fluorinated amines to act as catalysts or ligands in organometallic chemistry is an intriguing area for future investigation. The nitrogen atom can coordinate to metal centers, and the fluorinated alkyl chain could be used to tune the steric and electronic properties of the resulting metal complex. The development of novel catalytic systems based on fluorinated amine ligands could lead to new and improved methods for chemical synthesis.
Q & A
Q. What are the common synthetic routes for ethyl(3-fluoropropyl)amine hydrochloride in academic research?
this compound is typically synthesized via reductive amination or alkylation reactions . For example:
- Reductive amination : Reacting 3-fluoropropylamine with ethyl ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN), followed by hydrochloric acid to form the hydrochloride salt .
- Alkylation : Reacting 3-fluoropropylamine with ethyl halides under basic conditions (e.g., K₂CO₃) in solvents like acetonitrile or DMF . Industrial methods often use continuous flow reactors for scalability, but lab-scale synthesis prioritizes yield optimization using batch reactors .
Q. How can researchers purify this compound to achieve high yields?
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane for intermediate purification .
- Acid-Base Extraction : Isolate the free base using NaOH, extract with dichloromethane, then re-acidify with HCl gas .
Q. What spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of ethyl and fluoropropyl groups (e.g., δ ~1.2 ppm for CH₃, δ ~4.5 ppm for NH₂⁺) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 182.6 g/mol) .
- FTIR : Identify N-H stretches (~2500-3000 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- Elemental Analysis : Verify Cl and F content (±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature Control : Maintain ≤0°C during alkylation to suppress over-alkylation .
- Solvent Selection : Use aprotic solvents (e.g., THF) to reduce hydrolysis of intermediates .
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
- Design of Experiments (DoE) : Apply computational models (e.g., ICReDD’s quantum chemical pathfinding) to predict optimal conditions .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Model transition states for nucleophilic substitution at the fluoropropyl group .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics in aqueous/organic mixtures .
- Retrosynthetic Analysis : Use tools like Synthia™ to propose alternative synthetic pathways .
Q. How do structural modifications at the fluoropropyl group influence biological activity?
- Fluorine Position : 3-fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro analogs (see for similar compounds) .
- Chain Length : Extending the propyl chain to butyl reduces blood-brain barrier penetration in rodent models .
- Comparative Studies : Use SAR (Structure-Activity Relationship) models to correlate substituents with enzyme inhibition (e.g., monoamine oxidases) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Test activity across 3-5 log concentrations to identify threshold effects .
- Assay Standardization : Replicate studies under consistent pH (7.4), temperature (37°C), and serum-free conditions .
- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to confirm specificity .
Q. How to design experiments studying enzyme interactions using spectroscopic techniques?
- Surface Plasmon Resonance (SPR) : Immobilize enzymes on gold chips to measure binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
- Fluorescence Quenching : Monitor tryptophan residue changes upon compound binding to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
